molecular formula C12H8BrF2NO2S B5719567 N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide

N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide

Cat. No. B5719567
M. Wt: 348.16 g/mol
InChI Key: LRLBWCNNJPFWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug, but its potential applications in other areas of scientific research have also been explored. BAY 43-9006 has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. This makes it a promising tool for studying the role of these kinases in various cellular processes.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, BAY 43-9006 has been used in preclinical studies to investigate the role of RAF and VEGFR signaling pathways in cancer progression. More recently, BAY 43-9006 has also been studied for its potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease.

Mechanism of Action

BAY 43-9006 inhibits the activity of several kinases involved in cancer cell proliferation and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. Specifically, BAY 43-9006 inhibits the activity of RAF, VEGFR, and PDGFR kinases, which are involved in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways. By inhibiting these pathways, BAY 43-9006 can prevent cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects in various models of inflammation. In neurodegenerative diseases, BAY 43-9006 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, BAY 43-9006 has been shown to improve endothelial function and reduce inflammation.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has a broad spectrum of activity, targeting multiple kinases involved in various cellular processes. However, there are also some limitations to using BAY 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type dependent. Additionally, its off-target effects on other kinases can complicate data interpretation.

Future Directions

There are several future directions for research involving BAY 43-9006. One area of interest is its potential applications in combination therapies for cancer. BAY 43-9006 has been shown to enhance the activity of other chemotherapeutic agents, and its combination with other targeted therapies is being explored. Additionally, BAY 43-9006 has potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease. Further studies are needed to fully understand the mechanisms of action and potential applications of BAY 43-9006 in these areas.

Synthesis Methods

BAY 43-9006 can be synthesized using a multi-step process that involves the reaction of 3-bromophenylamine with 3,4-difluorobenzenesulfonyl chloride. The resulting product is then purified using various chromatography techniques to obtain the final compound. The synthesis method has been optimized over the years to improve the yield and purity of the product.

properties

IUPAC Name

N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLBWCNNJPFWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide

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